![molecular formula C14H15N3O3 B1676945 Naphazoline nitrate CAS No. 5144-52-5](/img/structure/B1676945.png)
Naphazoline nitrate
Overview
Description
Naphazoline Nitrate is a potent sympathomimetic vasoconstrictor with a direct alpha-adrenergic receptor stimulatory action . It is used as a topical decongestant in 0.05% or 0.1% eyedrops . It is also used to relieve redness due to minor eye irritations .
Synthesis Analysis
A UV-Visible spectrophotometric method has been developed for the determination of Naphazoline Nitrate in pure and pharmaceutical formulations . The method is based on the nucleophilic substitution reaction of Naphazoline Nitrate with 1,2-naphthoquinone-4-sulfonate sodium salt in an alkaline medium at 80°C .Molecular Structure Analysis
Naphazoline Nitrate is a member of naphthalenes . The naphthalene ring exhibits orientational disorder . The N-H⋯O hydrogen bonds involving both the nitrogen atoms of the imidazoline ring serve to form infinite chains of alternating naphazoline cations and nitrate anions .Physical And Chemical Properties Analysis
Naphazoline Nitrate is a white or almost white crystalline powder . It is sparingly soluble in water and soluble in ethanol . Its molecular formula is C14H15N3O3 and its molecular weight is 273.29 g/mol .Scientific Research Applications
Spectrophotometric Analysis
Naphazoline Nitrate is used in the development of a simple, accurate, and cost-efficient UV-Visible spectrophotometric method for its determination in pure and pharmaceutical formulations . The method is based on the nucleophilic substitution reaction of Naphazoline Nitrate with 1,2-naphthoquinone-4-sulfonate sodium salt in an alkaline medium .
Treatment of Seasonal Allergy Rhinitis
Naphazoline Nitrate is used to treat seasonal allergy rhinitis . It helps to reduce the symptoms of seasonal allergies by acting on alpha adrenergic receptors, resulting in vasoconstriction mainly on arterioles of the conjunctiva .
Studies on Imidazole Drugs
Naphazoline Nitrate is involved in studies on the effects of imidazole drugs on chronotropic and inotropic effects . These studies help to understand the impact of imidazole drugs on heart rate and contractility .
Topical Mydriatics and Vasoconstrictors
Naphazoline Nitrate has pharmacological activity for topical mydriatics and vasoconstrictors . It is used in eye drops to cause dilation of the pupil and to constrict blood vessels in the eye .
Radioprotector for Mice
Naphazoline Nitrate acts as a radioprotector for mice treated with ionizing radiation . It helps to protect the cells of the mice from the damaging effects of radiation .
Combat Ammonia Poisoning
Naphazoline Nitrate is used to combat ammonia poisoning . It helps to reduce the toxic effects of ammonia in the body .
Safety And Hazards
properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2.HNO3/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4/h1-7H,8-10H2,(H,15,16);(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHXYMFVNNUHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863496 | |
Record name | Naphthylmethyl-2-imidazoline nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphazoline nitrate | |
CAS RN |
5144-52-5, 10061-11-7 | |
Record name | Naphazoline nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5144-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 4,5-dihydro-2-(1-naphthalenylmethyl)-, nitrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10061-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphazoline nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010061117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthylmethyl-2-imidazoline nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Naphazoline nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPHAZOLINE NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC99GR1T5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Naphazoline nitrate?
A1: Naphazoline nitrate is a sympathomimetic drug that primarily acts as an alpha-adrenergic agonist. [, ] It binds to alpha-adrenergic receptors, particularly the alpha-1 subtype, present in blood vessels of the nasal mucosa. [, ] This binding leads to vasoconstriction, reducing blood flow and subsequently, nasal congestion. [, ]
Q2: What is the molecular formula and weight of Naphazoline nitrate?
A3: The molecular formula of Naphazoline nitrate is C14H15N3O3, and its molecular weight is 273.28 g/mol. [, ]
Q3: What spectroscopic techniques are used to characterize Naphazoline nitrate?
A4: UV-Spectrophotometry is widely employed for both qualitative and quantitative analysis of Naphazoline nitrate. [, ] Characteristic UV absorption maxima are observed around 270-280 nm in various solvents. [] Additionally, HPLC with UV detection is used for quantitative analysis in pharmaceutical formulations. []
Q4: What are some challenges in developing analytical methods for Naphazoline nitrate in complex formulations?
A6: The presence of other active ingredients and excipients, especially those with similar physicochemical properties, can interfere with Naphazoline nitrate analysis. [, , ] For instance, methylparaben, often present in nasal preparations, can overlap spectrally with Naphazoline nitrate. []
Q5: How is the presence of methylparaben addressed when analyzing Naphazoline nitrate in pharmaceutical formulations?
A7: Several spectrophotometric techniques have been developed to overcome interference from methylparaben, including derivative spectrophotometry, dual-wavelength methods, and chemometric analysis. [] These techniques exploit the unique spectral characteristics of each compound to achieve accurate and selective determination. []
Q6: What are some examples of High-Performance Liquid Chromatography (HPLC) methods used to analyze Naphazoline nitrate in pharmaceutical formulations?
A8: Reverse-phase HPLC with UV detection is commonly used. [, , ] One method utilizes a C18 column with a mobile phase composed of acetonitrile/water/triethylamine, adjusted to a specific pH. [] Another method employs a C8 column with an acetonitrile-diluted acetic acid mobile phase containing tetramethylammonium bromide. []
Q7: Are there any alternative analytical techniques to HPLC for analyzing Naphazoline nitrate in formulations?
A9: Yes, High-Performance Thin Layer Chromatography (HPTLC) coupled with UV-densitometry has been explored for Naphazoline nitrate quantification in nasal drops. [] This method offers a faster and potentially more cost-effective alternative to HPLC. []
Q8: What is the role of validation in developing analytical methods for Naphazoline nitrate?
A10: Validation is crucial to ensure the accuracy, precision, selectivity, linearity, and sensitivity of any analytical method used for Naphazoline nitrate quantification. [, ] This process involves rigorous testing and statistical analysis to demonstrate the method's reliability and suitability for its intended purpose. [, ]
Q9: What is the environmental impact of using 1,2,4-trichlorobenzene in the synthesis of Naphazoline nitrate?
A12: 1,2,4-trichlorobenzene is a solvent traditionally used in Naphazoline nitrate synthesis and is considered an environmental hazard. [] To mitigate this, research has focused on regenerating and reusing this solvent to reduce waste and environmental impact. []
Q10: How does the use of regenerated 1,2,4-trichlorobenzene compare to fresh solvent in terms of Naphazoline nitrate quality?
A13: Studies indicate that Naphazoline nitrate synthesized using regenerated 1,2,4-trichlorobenzene meets the quality standards of the European Pharmacopoeia. [] The impurity profile and polymorphic form of the final product are comparable between the two solvents. []
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